N-(4-Methyl-benzylidene)-benzenesulfonamide N-(4-Methyl-benzylidene)-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13241965
InChI: InChI=1S/C14H13NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+
SMILES: CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C14H13NO2S
Molecular Weight: 259.33 g/mol

N-(4-Methyl-benzylidene)-benzenesulfonamide

CAS No.:

Cat. No.: VC13241965

Molecular Formula: C14H13NO2S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methyl-benzylidene)-benzenesulfonamide -

Specification

Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
IUPAC Name (NE)-N-[(4-methylphenyl)methylidene]benzenesulfonamide
Standard InChI InChI=1S/C14H13NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+
Standard InChI Key LBPXERJAGSIVOP-RVDMUPIBSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2
SMILES CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-Methyl-benzylidene)-benzenesulfonamide consists of a benzenesulfonamide core linked via an imine bond to a 4-methylbenzylidene moiety. The E-configuration of the imine group is stabilized by conjugation with the aromatic rings, as evidenced by its IUPAC name: N-[(E)-(4-Methylphenyl)methylene]benzenesulfonamide . The methyl group at the para position of the benzylidene fragment introduces steric and electronic effects that influence molecular packing and reactivity.

Physical Properties

Key physical properties are summarized below:

PropertyValue
Molecular Weight259.323 g/mol
Density1.2±0.1 g/cm³
Boiling Point415.7±38.0°C (760 mmHg)
Flash Point205.2±26.8°C
LogP3.53
Vapor Pressure0.0±0.9 mmHg (25°C)
Refractive Index1.577

These values indicate moderate hydrophobicity (LogP = 3.53) and low volatility, making the compound suitable for solid-phase reactions . The exact mass (259.066711 g/mol) aligns with high-purity synthesis protocols.

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via a condensation reaction between benzenesulfonamide and 4-methylbenzaldehyde. This Schiff base formation occurs under acidic or dehydrating conditions, often using solvents like ethanol or dichloromethane . A representative pathway involves:

  • Imine Formation:
    Benzenesulfonamide+4-MethylbenzaldehydeH+N-(4-Methyl-benzylidene)-benzenesulfonamide+H2O\text{Benzenesulfonamide} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{H}^+} \text{N-(4-Methyl-benzylidene)-benzenesulfonamide} + \text{H}_2\text{O}
    The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, followed by dehydration.

Industrial-Scale Production Insights

While no direct industrial synthesis data exist for this compound, analogous benzenesulfonamide derivatives are produced using optimized chlorosulfonation and amination steps. For example, CN106336366A describes a method for synthesizing 4-(2-aminoethyl)benzenesulfonamide involving:

  • Acetylation of β-phenethylamine with acetic anhydride.

  • Chlorosulfonation using chlorosulfonic acid and phosphorus pentachloride.

  • Amination and hydrolysis to yield the final product .
    Adapting such protocols could enable scalable production of N-(4-Methyl-benzylidene)-benzenesulfonamide by substituting appropriate aldehydes.

Chemical Reactivity and Functionalization

Nucleophilic Attack at the Imine Bond

The electron-deficient imine nitrogen is susceptible to nucleophilic addition. For instance, Grignard reagents or hydrides can reduce the C=N bond to form secondary amines:
N-(4-Methyl-benzylidene)-benzenesulfonamide+R-Mg-XN-(4-Methylbenzyl)-benzenesulfonamide\text{N-(4-Methyl-benzylidene)-benzenesulfonamide} + \text{R-Mg-X} \rightarrow \text{N-(4-Methylbenzyl)-benzenesulfonamide}
This reactivity is exploited in medicinal chemistry to generate bioactive amine derivatives.

Electrophilic Aromatic Substitution

The electron-rich 4-methylphenyl group undergoes electrophilic substitution at the ortho and para positions. Sulfonation or nitration reactions could introduce additional functional groups for material science applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator